N-(2-methoxypyridin-3-yl)hydroxylamine N-(2-methoxypyridin-3-yl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 151068-21-2
VCID: VC21164668
InChI: InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3
SMILES: COC1=C(C=CC=N1)NO
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

N-(2-methoxypyridin-3-yl)hydroxylamine

CAS No.: 151068-21-2

Cat. No.: VC21164668

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxypyridin-3-yl)hydroxylamine - 151068-21-2

Specification

CAS No. 151068-21-2
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name N-(2-methoxypyridin-3-yl)hydroxylamine
Standard InChI InChI=1S/C6H8N2O2/c1-10-6-5(8-9)3-2-4-7-6/h2-4,8-9H,1H3
Standard InChI Key XQKBBEGQDLRFAZ-UHFFFAOYSA-N
SMILES COC1=C(C=CC=N1)NO
Canonical SMILES COC1=C(C=CC=N1)NO

Introduction

Chemical Structure and Nomenclature

Structural Description

N-(2-methoxypyridin-3-yl)hydroxylamine is an organic compound consisting of a hydroxylamine group (-NHOH) bound to the 3-position of a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position. The pyridine ring serves as the core aromatic heterocycle, providing stability and reactivity characteristic of nitrogen-containing aromatic systems.

The molecular formula for this compound is C6H8N2O2C_6H_8N_2O_2, with a molecular weight of approximately 140.14 g/mol. Its structure can be represented as follows:

Methoxy group (-OCH₃) at position 2Hydroxylamine (-NHOH) at position 3\text{Methoxy group (-OCH₃)} \text{ at position 2} \quad \text{Hydroxylamine (-NHOH)} \text{ at position 3}

This arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity in chemical transformations and interactions with biological systems.

Systematic Nomenclature

According to IUPAC conventions, the compound is named as N-(2-methoxypyridin-3-yl)hydroxylamine. This name reflects the presence of both the methoxy substituent on the pyridine ring and the hydroxylamine functional group attached via nitrogen.

Synthesis Methods

General Synthetic Pathways

The synthesis of N-(2-methoxypyridin-3-yl)hydroxylamine typically involves reduction reactions starting from nitro-pyridine derivatives. Nitro groups are reduced to hydroxylamines using reductants such as hydrazine or catalytic hydrogenation techniques.

Reaction Scheme:

Nitro-pyridine derivativeReductionHydroxylamine derivative\text{Nitro-pyridine derivative} \xrightarrow{\text{Reduction}} \text{Hydroxylamine derivative}

For instance, reduction of 2-methoxy-3-nitropyridine under controlled conditions yields N-(2-methoxypyridin-3-yl)hydroxylamine.

Optimized Conditions

Research indicates that reaction conditions such as temperature, solvent choice, and catalyst type significantly affect yield and purity. Hydrazine monohydrate combined with rhodium on carbon (Rh/C) has been identified as an effective system for selective reduction . Reaction times must be carefully controlled to prevent over-reduction or side-product formation.

Challenges in Synthesis

The synthesis of hydroxylamines can be complicated by their sensitivity to oxidation and decomposition under certain conditions. Protecting groups or stabilization techniques may be employed during synthesis to preserve the integrity of the hydroxylamine functional group.

Physicochemical Properties

General Properties

N-(2-methoxypyridin-3-yl)hydroxylamine exhibits properties typical of hydroxylamines and pyridine derivatives:

  • Melting Point: Data unavailable; expected to be moderate due to aromatic stabilization.

  • Solubility: Soluble in polar solvents such as water and methanol due to hydrogen bonding capabilities.

  • Stability: Sensitive to oxidation; requires storage under inert atmospheres or refrigeration.

Spectroscopic Characterization

Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly used for structural confirmation:

NMR Data:

1H NMR (CDCl3):δ=Chemical shifts corresponding to aromatic protons, methoxy group, and hydroxylamine protons^1\text{H NMR (CDCl}_3\text{):} \delta = \text{Chemical shifts corresponding to aromatic protons, methoxy group, and hydroxylamine protons}

IR Data:

Characteristic peaks include:

  • O-H stretching around 3300 cm13300 \text{ cm}^{-1}

  • C=N stretching near 1600 cm11600 \text{ cm}^{-1}

MS Data:

High-resolution mass spectrometry confirms molecular weight consistency with theoretical predictions.

Biological Activity

Applications in Drug Discovery

Compounds containing hydroxylamine groups have been explored as enzyme inhibitors or precursors in pharmaceutical synthesis . Their reactivity makes them suitable for targeting specific biological pathways.

Applications in Chemistry

Synthetic Utility

N-(2-methoxypyridin-3-yl)hydroxylamine serves as an intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles or functionalized aromatic compounds.

Role in Catalysis

The compound's ability to donate electrons via its hydroxylamine group may make it useful in catalytic systems requiring electron-rich ligands.

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